The compound falls under the classification of heterocyclic compounds, specifically those containing a benzothiazole moiety. It is related to various derivatives that have been synthesized for their potential therapeutic applications. In terms of chemical classification, it is categorized under organic chemistry as a benzothiazole derivative with hydrazine functionality .
The synthesis of 2-hydrazinyl-1,3-benzothiazole-7-carboxylic acid typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds or carboxylic acids. A common method includes refluxing 2-aminobenzothiazole with hydrazine hydrate in the presence of an acid catalyst to facilitate the formation of the hydrazone intermediate. Subsequent reactions may involve further functionalization to introduce the carboxylic acid group .
Key Steps in Synthesis:
The molecular structure of 2-hydrazinyl-1,3-benzothiazole-7-carboxylic acid features a benzothiazole ring fused with a hydrazine group at the second position and a carboxylic acid at the seventh position. The compound exhibits notable geometric and electronic properties due to its heteroatoms (nitrogen and sulfur) within the ring system.
Structural Features:
Spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds .
2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2-hydrazinyl-1,3-benzothiazole-7-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance, some derivatives have been shown to inhibit specific enzymes related to cancer proliferation or inflammation pathways.
Mechanistic Insights:
The physical properties of 2-hydrazinyl-1,3-benzothiazole-7-carboxylic acid include:
Chemical Properties:
The applications of 2-hydrazinyl-1,3-benzothiazole-7-carboxylic acid extend into various fields:
2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid (molecular formula: C₈H₇N₃O₂S; molecular weight: 209.23 g/mol) represents a structurally distinct benzothiazole derivative with substantial promise in drug discovery . This compound features two critical functional groups: a nucleophilic hydrazine moiety at the 2-position and a carboxylic acid group at the 7-position (equivalent to the 5-position in alternative numbering systems). This specific arrangement confers unique physicochemical properties, including enhanced water solubility compared to simpler benzothiazole derivatives due to the presence of ionizable groups (carboxylic acid: pKa ~4; hydrazine: pKa ~8). The compound exhibits a moderately polar surface area (91.3 Ų) and a calculated partition coefficient (XLogP3) of -0.8, suggesting favorable absorption characteristics [4].
The chemical versatility of this molecule stems from the distinct reactivity profiles of its functional groups. The hydrazinyl group serves as a potent electrophile trap, readily forming hydrazones, azomethines, and other condensed heterocycles upon reaction with carbonyl compounds. This facilitates its use as a synthetic building block for generating diverse chemical libraries. Simultaneously, the carboxylic acid acts as a hydrogen bond donor/acceptor and provides a handle for further derivatization via amidation or esterification. This bifunctional nature allows medicinal chemists to explore extensive structure-activity relationship (SAR) landscapes, making it a valuable precursor for synthesizing compounds targeting mycobacterial infections, particularly Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM) [2] [5]. Its structural attributes align with Lipinski's rule of five parameters, predicting favorable drug-likeness for oral administration [2].
The benzothiazole nucleus has occupied a significant position in anti-tubercular research since the mid-20th century, with intensified interest following the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains. Early investigations revealed that 2-aminothiazole derivatives exhibited structural similarity to thiolactomycin (TLM), a natural antibiotic inhibiting β-ketoacyl-ACP synthase (KasA) in the mycobacterial fatty acid biosynthesis pathway (FAS-II) – a validated target for anti-TB drug development [2]. This discovery spurred extensive exploration of benzothiazole analogs as potential KasA inhibitors. Subsequent research identified several benzothiazole-containing clinical candidates, including nitazoxanide (NTZ) and its active metabolite tizoxanide (TIZ), which demonstrated time-dependent anti-TB effects [2].
The evolution towards incorporating hydrazine functionality emerged from SAR studies indicating that 2-hydrazinyl-thiazole derivatives displayed enhanced potency against Mtb H37Rv compared to their 2-aminothiazole precursors. This improvement was attributed to the hydrazine's ability to form additional hydrogen bonds within the KasA active site and potentially modulate compound permeability through the complex mycobacterial cell envelope [2]. The strategic incorporation of a carboxylic acid group at position 7 further diversified the chemical space, offering opportunities for salt formation to improve solubility and for generating prodrug esters or amides to optimize pharmacokinetic profiles. This historical trajectory underscores the scaffold's adaptability in addressing the persistent challenge of tuberculosis, culminating in advanced leads like CRS400393, a benzothiazole amide demonstrating excellent potency against both Mtb and NTM [5].
Table 1: Key Physicochemical Properties of 2-Hydrazinyl-1,3-benzothiazole-7-carboxylic Acid
Property | Value |
---|---|
CAS Number | 80945-69-3 |
IUPAC Name | 2-hydrazinyl-1,3-benzothiazole-5-carboxylic acid (5-position equivalent to 7-position in alternative numbering) |
Molecular Formula | C₈H₇N₃O₂S |
Molecular Weight | 209.23 g/mol |
XLogP3 | -0.8 |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 6 |
Topological Polar Surface Area | 91.3 Ų |
Canonical SMILES | O=C(C1=C(SC(NN)=N2)C2=CC=C1)O |
Heavy Atom Count | 14 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: